molecular formula C8H7NO5 B2532284 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid CAS No. 341029-19-4

2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid

Cat. No.: B2532284
CAS No.: 341029-19-4
M. Wt: 197.146
InChI Key: SNXBCAHEWAXPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid is a chemical compound with the molecular formula C8H7NO5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a hydroxyl group, a methyl group, and two carboxylic acid groups attached to a pyridine ring.

Scientific Research Applications

2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, 3,5-Pyridinedicarboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid with appropriate safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the use of metal catalysts and specific reaction conditions to achieve the desired modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acids may produce alcohols .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-methyl-2-oxo-1H-pyridine-3,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-3-4(7(11)12)2-9-6(10)5(3)8(13)14/h2H,1H3,(H,9,10)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXBCAHEWAXPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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